molecular formula C21H14Cl2N2O3 B6014452 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B6014452
M. Wt: 413.2 g/mol
InChI Key: FBYJRNJGSBBAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been found to have potential applications in various fields such as medicine, agriculture, and environmental science. In

Mechanism of Action

The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide involves the inhibition of various cellular processes. In cancer cells, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. In plant pathogenic fungi, this compound inhibits the activity of chitin synthase, which is an enzyme that plays a role in the synthesis of chitin, a major component of the fungal cell wall. Inhibition of chitin synthase leads to the disruption of the fungal cell wall and ultimately, the death of the fungus.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest. It also inhibits the migration and invasion of cancer cells. In plant pathogenic fungi, this compound causes the disruption of the fungal cell wall and ultimately, the death of the fungus. In addition, this compound has been found to have low toxicity to mammalian cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is its potential use as a therapeutic agent for cancer and as a fungicide in agriculture. In addition, this compound has been found to have low toxicity to mammalian cells, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide. One direction is the further development of this compound as a therapeutic agent for cancer. This includes the optimization of the synthesis method, the evaluation of its efficacy in animal models, and the development of formulations for clinical use. Another direction is the further study of this compound as a fungicide in agriculture. This includes the evaluation of its efficacy against a wider range of plant pathogenic fungi and the development of formulations for practical use. Finally, the potential use of this compound as a fluorescent probe for the detection of heavy metal ions in water warrants further investigation.

Synthesis Methods

The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide involves the condensation of 5,7-dichloro-1,3-benzoxazole-2-amine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has been found to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In agriculture, this compound has been studied for its fungicidal properties. It has been found to be effective against various plant pathogenic fungi. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.

Properties

IUPAC Name

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-16-7-5-12(6-8-16)20(26)24-15-4-2-3-13(9-15)21-25-18-11-14(22)10-17(23)19(18)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYJRNJGSBBAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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